N-(3-cyanothiophen-2-yl)-2-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide”, has been reported. This compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For instance, “N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide” was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Scientific Research Applications
Structural Investigation and Biological Activities
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a novel heterocyclic amide derivative, was synthesized and characterized through various spectroscopic techniques. Its crystal structure was determined, revealing stabilization through hydrogen bonds. Computational analyses, including density functional theory (DFT) and Fukui function analysis, were performed to investigate its interactions with DNA bases, indicating potential biological applications. The compound showed moderate in vitro antioxidant activity and significant antimicrobial effects against both bacterial strains and yeasts, highlighting its potential in antimicrobial and antioxidant therapies (Cakmak et al., 2022).
Synthesis of Related Heterocyclic Compounds
Research into synthesizing related compounds includes efforts to develop novel monoazo heterocycles based on thiophene and thiazolyl-thiophene analogues, which have demonstrated significant antimicrobial properties. Such studies underscore the versatility of the cyanothiophenyl moiety in generating pharmacologically active heterocycles with potential utility in treating various infections (Khalifa & Gobouri, 2014).
Antimicrobial and Anticonvulsant Activities
Further studies have explored the synthesis of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives, demonstrating anticonvulsant activities against seizures induced by maximal electroshock. This research indicates the therapeutic potential of derivatives of N-(3-cyanothiophen-2-yl)-2-phenylacetamide in neurological disorders, highlighting its broader pharmacological relevance (Aktürk et al., 2002).
Synthesis of Novel Heterocycles for Antimicrobial Use
Utilizing 2-Cyano-N-arylacetamide as a reagent, novel nitrogenous heterocycles such as iminocoumarine, thiazole, dihydropyridine, imidazole, and benzoimidazole have been synthesized. Molecular docking studies have shown these compounds to be potent antimicrobial agents, demonstrating the synthetic utility of this compound in creating new antimicrobial therapies (Ewies & Abdelsalaam, 2020).
Mechanism of Action
The compound “N-(3-cyanothiophen-2-yl)-2-phenylacetamide” contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Analysis
Biochemical Properties
It has been investigated computationally using the density functional theory (DFT) method . The interactions between N-(3-cyanothiophen-2-yl)-2-phenylacetamide and DNA bases such as guanine, thymine, adenine, and cytosine have been examined .
Cellular Effects
Preliminary studies suggest that it may have significant antioxidant and antimicrobial properties .
Molecular Mechanism
Computational studies suggest that it may interact with DNA bases .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-9-11-6-7-17-13(11)15-12(16)8-10-4-2-1-3-5-10/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQVLKBUTQGVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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